molecular formula C10H16N4O B11728915 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11728915
M. Wt: 208.26 g/mol
InChI Key: SYZYCCCZUKPAJK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyrrolidinylcarbonyl group, and an amine group

Preparation Methods

The synthesis of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amine group, which may result in different biological activities.

    Substituted Pyrazoles: Other pyrazole derivatives with different substituents can be compared to highlight the unique properties of this compound.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

(3-amino-1-ethylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H16N4O/c1-2-14-7-8(9(11)12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3,(H2,11,12)

InChI Key

SYZYCCCZUKPAJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N2CCCC2

Origin of Product

United States

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